molecular formula C18H16ClN3O3 B1527435 5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole CAS No. 1357561-15-9

5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole

Cat. No. B1527435
M. Wt: 357.8 g/mol
InChI Key: XLLJJCXBJAKCKW-UHFFFAOYSA-N
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Description

The compound “5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzyloxy group, and a 4-chloro-2-nitrophenyl group. The exact structure would depend on the positions of these groups on the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are stable compounds that are resistant to oxidation and reduction .

Scientific Research Applications

Synthesis and Characterization

A study by Naveen et al. (2021) describes an effective synthesis route for substituted pyrazole, which includes the compound of interest. They utilized a 3+2 annulation method and characterized the synthesized compound using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. The crystal structure was confirmed using single crystal X-ray diffraction studies, and the compound was evaluated for antioxidant susceptibilities (Naveen et al., 2021).

Antioxidant Properties

The study by Naveen et al. (2021) also explored the antioxidant properties of synthesized pyrazole derivatives, including the compound . They employed DPPH and hydroxyl radical scavenging methods to evaluate the in vitro antioxidant susceptibilities, offering insights into the potential therapeutic applications of these compounds (Naveen et al., 2021).

Potential Antimicrobial Activity

A study by Abdel-Wahab et al. (2008) on the synthesis and antimicrobial activity of new pyrazole derivatives, which may include structures similar to the compound , indicated that some of these compounds showed antifungal activities against C. albicans and antibacterial activities. This suggests a potential application in developing antimicrobial agents (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).

Structural Analysis and Computational Studies

The study by Viveka et al. (2016) on the synthesis, characterization, and single crystal X-ray diffraction of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound structurally related to the one , provides insights into the structural analysis of pyrazole derivatives. This research included DFT studies, offering valuable data for computational modeling and structural prediction of similar compounds (Viveka et al., 2016).

Safety And Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on the exact structure of the compound .

Future Directions

The future research directions would depend on the specific properties and applications of this compound. Pyrazoles are an active area of research in medicinal chemistry due to their biological activity .

properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)-5-(2-phenylmethoxyethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c19-15-6-7-17(18(12-15)22(23)24)21-16(8-10-20-21)9-11-25-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLJJCXBJAKCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC2=CC=NN2C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Benzyloxy)ethyl)-1-(4-chloro-2-nitrophenyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Raker, Y Wang, AD Pechulis… - Journal of …, 2012 - Wiley Online Library
The synthesis and in vitro biological evaluation of two novel benzodiazepine derivatives are described. The compounds were synthesized divergently from the key amino alcohol 5, …
Number of citations: 5 onlinelibrary.wiley.com

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